molecular formula C17H15N3O5S B6550688 methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-68-2

methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550688
CAS No.: 1040655-68-2
M. Wt: 373.4 g/mol
InChI Key: XRPYYSCKRUGYQE-UHFFFAOYSA-N
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Description

Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07324176 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a furan moiety and a sulfanylidene group enhances its potential as a therapeutic agent.

Antiproliferative Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related tetrahydroquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells such as A2780 (ovarian carcinoma) and HeLa (cervical carcinoma) cells .

Table 1: Antiproliferative Activity of Tetrahydroquinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
R-5aA27800.6Induces ROS production and mitochondrial depolarization
R-5bHeLa1.2Cell cycle arrest in G0/G1 phase
R-5cHT-29>20Resistant to treatment

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Modulation : The compound has been shown to affect cell cycle phases significantly. For instance, it increases the proportion of cells in the G0/G1 phase while decreasing those in the S and G2/M phases .
  • Reactive Oxygen Species (ROS) Production : Similar compounds have demonstrated the ability to induce ROS production, leading to oxidative stress in cancer cells. This mechanism is crucial for triggering apoptosis .
  • Enzyme Inhibition : The structure allows for potential interactions with various enzymes involved in cellular signaling pathways, which could further enhance its therapeutic efficacy.

Case Studies

A recent study investigated the effects of related tetrahydroquinazoline derivatives on human dermal microvascular endothelial cells (HMEC-1) and various cancer cell lines. The results indicated that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Research Findings

Recent research has focused on synthesizing and evaluating analogs of tetrahydroquinazolines to optimize their biological activity. For instance:

  • Synthesis Techniques : Multi-step organic reactions are employed to create these compounds, including the formation of indole derivatives and quinazoline ring systems.
  • Biological Applications : The compound is being explored for its applications in medicinal chemistry and chemical biology due to its unique structural features that allow for interaction with biological systems.

Properties

IUPAC Name

methyl 3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYYSCKRUGYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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